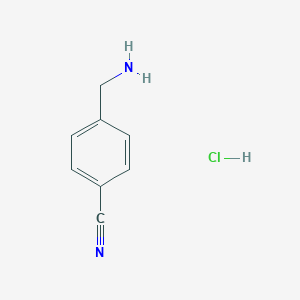

4-(Aminomethyl)benzonitrile hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(aminomethyl)benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2.ClH/c9-5-7-1-2-8(6-10)4-3-7;/h1-4H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QREZLLYPLRPULF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433101 | |

| Record name | 4-(Aminomethyl)benzonitrile hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15996-76-6 | |

| Record name | 4-(Aminomethyl)benzonitrile hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)benzonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Aminomethyl)benzonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and applications of 4-(Aminomethyl)benzonitrile hydrochloride. This compound is a valuable building block in medicinal chemistry and materials science.

Core Chemical Properties and Data

This compound, also known as 4-cyanobenzylamine hydrochloride, is a white to off-white crystalline solid.[1][2] As a hydrochloride salt, it is generally more stable and easier to handle than its free base form.[2] Its structure features a benzene ring substituted with an aminomethyl group and a nitrile group, making it a versatile intermediate for various chemical transformations.[2]

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| CAS Number | 15996-76-6 | [3][4][5] |

| Molecular Formula | C₈H₈N₂ · HCl | [3][4] |

| Molecular Weight | 168.62 g/mol | [1][3][4] |

| Appearance | White to off-white solid/crystalline powder | [1][2] |

| Melting Point | 274-279 °C (lit.) | [1][3][5] |

| Purity | Typically ≥97% | [3][4] |

| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol. | [2] |

| InChI Key | QREZLLYPLRPULF-UHFFFAOYSA-N | [3][4] |

| SMILES | Cl[H].NCc1ccc(cc1)C#N | [1][3] |

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of a variety of molecules for biomedical and materials science applications.

-

Biochemical Tools: It is used in the synthesis of fluorescent-labeled bisbenzamidines, which can act as biochemical tools in biomedical research.[1]

-

Hydrogel Modification: The compound is a precursor for synthesizing 3-(p-benzylamino)-1,2,4,5-tetrazine, which is employed in modifying alginate hydrogels for cell engineering applications.[1]

-

Pharmaceutical Intermediates: Its structural motifs are relevant for the development of biologically active molecules.[2] It has been identified as a potential building block for inhibitors of enzymes like Son of sevenless homolog 1 (SOS1) and Hypoxia-inducible factor (HIF) prolyl hydroxylase.[6]

-

Materials Science: Recently, it has been used as a polarized molecule additive in perovskite solar cells (PSCs) to improve crystal growth quality, passivate defects, and enhance device efficiency and stability.[7]

Figure 1: Logical relationship of 4-(Aminomethyl)benzonitrile HCl as a versatile building block.

Experimental Protocols

While a specific, peer-reviewed synthesis protocol for this compound is not detailed in the provided search results, a plausible route can be constructed based on standard organic transformations for analogous compounds, such as the Gabriel synthesis.

The synthesis can be envisioned as a two-step process starting from 4-(bromomethyl)benzonitrile, followed by conversion to the hydrochloride salt.

Figure 2: Representative workflow for the synthesis of 4-(Aminomethyl)benzonitrile HCl.

Step 1: Synthesis of 4-(Aminomethyl)benzonitrile (Free Base) This protocol is adapted from the synthesis of a structurally similar compound.[8]

-

Alkylation: Dissolve 4-(bromomethyl)benzonitrile and potassium phthalimide in anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask. Heat the mixture with stirring for several hours, monitoring by Thin-Layer Chromatography (TLC) until the starting material is consumed.[9]

-

Isolation of Intermediate: Cool the reaction mixture and pour it into water to precipitate the N-(4-cyanobenzyl)phthalimide intermediate. Collect the solid by filtration and wash with water.[8]

-

Hydrazinolysis: Suspend the dried phthalimide intermediate in ethanol in a flask equipped with a reflux condenser. Add hydrazine hydrate to the suspension and heat the mixture to reflux for approximately 4 hours.[8]

-

Work-up: After cooling, acidify the mixture with concentrated hydrochloric acid to precipitate the phthalhydrazide byproduct and filter.[8] Concentrate the filtrate under reduced pressure. Dissolve the residue in water and make it basic with an aqueous sodium hydroxide solution to liberate the free amine.[8]

-

Extraction: Extract the aqueous layer multiple times with an organic solvent like dichloromethane or diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(aminomethyl)benzonitrile. The product can be further purified if necessary.[8][9]

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the purified 4-(aminomethyl)benzonitrile free base in a suitable anhydrous solvent such as diethyl ether.

-

Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in ether, until precipitation is complete.

-

Collect the resulting white solid by filtration, wash with cold anhydrous ether, and dry in a vacuum desiccator to yield this compound.[10]

While specific spectra for the title compound are not provided in the search results, generalized protocols for its analysis are described.

Nuclear Magnetic Resonance (NMR) Spectroscopy This is a general protocol for acquiring ¹H and ¹³C NMR spectra.[11]

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz).

-

Sample Preparation: Weigh 5-10 mg of the solid sample and dissolve it in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16 to 64, depending on concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled ¹³C experiment.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 to 4096, to achieve a good signal-to-noise ratio.

-

-

Data Processing: Perform Fourier transformation, followed by phase and baseline correction of the spectra. Calibrate the spectra using the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy A general protocol for obtaining an FTIR spectrum using an Attenuated Total Reflectance (ATR) accessory.[12]

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over a typical range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Signal Averaging: Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Analysis: Identify characteristic peaks corresponding to the functional groups: N-H stretch (amine salt), aromatic C-H stretch, C≡N stretch (nitrile), and C=C stretch (aromatic).

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

-

Hazards: The compound is harmful if swallowed, in contact with skin, or if inhaled.[13] It can cause skin irritation and serious eye irritation, and may cause respiratory irritation.[13]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1]

-

Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile gloves).[1]

-

Respiratory Protection: Use a dust mask or respirator (e.g., N95 type) in areas with dust generation.[1]

-

Skin and Body Protection: Wear a lab coat or other suitable protective clothing.[1]

-

-

Handling:

-

Storage:

References

- 1. 4-(氨基甲基)苯腈 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 2. CAS 15996-76-6: this compound [cymitquimica.com]

- 3. 4-(Aminomethyl)benzonitrile 97 15996-76-6 [sigmaaldrich.com]

- 4. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 5. Sigma Aldrich this compound 25 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. This compound - Amerigo Scientific [amerigoscientific.com]

An In-depth Technical Guide to 4-(Aminomethyl)benzonitrile Hydrochloride (CAS 15996-76-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Aminomethyl)benzonitrile hydrochloride, with the CAS number 15996-76-6, is a versatile building block in medicinal chemistry and drug discovery.[1] Its structure, featuring a reactive aminomethyl group and a cyano-substituted benzene ring, allows for diverse chemical modifications to generate novel derivatives with significant pharmacological potential. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, purification, and potential biological applications, with a focus on its relevance to the Hypoxia-Inducible Factor (HIF) signaling pathway.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[2] It is soluble in water and various organic solvents, a characteristic attributed to its polar functional groups which can participate in hydrogen bonding.[2] The hydrochloride salt form enhances its stability and ease of handling compared to its free base.[2]

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| CAS Number | 15996-76-6 | [3] |

| Molecular Formula | C₈H₉ClN₂ | [4][5] |

| Molecular Weight | 168.62 g/mol | [3][4][5] |

| Melting Point | 274-279 °C (lit.) | [4][5] |

| Appearance | White to off-white crystalline solid | [2] |

| Solubility | Soluble in water and various organic solvents | [2] |

Synthesis and Purification

The synthesis of this compound can be achieved through various routes, often involving the modification of a precursor molecule. A common strategy involves the conversion of a related benzonitrile derivative.

Experimental Protocol: Synthesis

A representative synthesis involves the conversion of 4-cyanobenzylamine to its hydrochloride salt.

Materials:

-

4-Cyanobenzylamine

-

Ethyl acetate

-

Hydrogen chloride gas

Procedure:

-

In a 200 mL four-neck flask equipped with a stirrer, a thermometer, a gas introduction tube, and a reflux condenser, dissolve 10.0 g of 4-cyanobenzylamine in 90.0 g of ethyl acetate.

-

Cool the reactor in a water bath while slowly introducing hydrogen chloride gas into the gas phase of the reactor with stirring.

-

An exothermic reaction will be observed, and a white solid will precipitate.

-

After the introduction of hydrogen chloride gas is complete, cool the reaction mixture to room temperature.

-

Separate the white solid by filtration.

-

Dry the solid in a vacuum desiccator to yield this compound.

Experimental Protocol: Purification by Recrystallization

Recrystallization is a common method for purifying the crude product.

Materials:

-

Crude this compound

-

Ethanol (or other suitable solvent)

-

Deionized water (if using a mixed solvent system)

-

Erlenmeyer flasks

-

Heating source (hot plate or heating mantle)

-

Büchner funnel and filter flask

Procedure:

-

Solvent Selection: Determine a suitable solvent or solvent system. Ethanol is often a good starting point. The ideal solvent should dissolve the compound when hot but not at room temperature.

-

Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve the solid completely. Add the solvent in small portions, allowing the solution to come to a boil between additions.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent premature crystallization.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Analytical Characterization

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR | Data for analogous compounds like 4-aminobenzonitrile (CDCl₃): δ 7.37 (d, J=6.8 Hz, 2H), 6.64 (d, J=6.8 Hz, 2H), 4.32 (s, br, 2H). | [6][7] |

| ¹³C NMR | Data for analogous compounds like 4-aminobenzonitrile (CDCl₃): δ 150.8, 133.7, 120.4, 114.4, 99.5. | [6][7] |

| FT-IR | Conforms to structure. | [8][9] |

| Mass Spec. | Fragmentation patterns for benzonitrile derivatives typically show a strong molecular ion peak due to the stable aromatic ring. | [10][11] |

Biological Activity and Signaling Pathways

Derivatives of 4-(Aminomethyl)benzonitrile have shown potential as inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs).[1] This suggests that this compound itself could be a valuable starting point for the development of compounds targeting the HIF signaling pathway.

The HIF-1 Signaling Pathway

The HIF-1 signaling pathway is a crucial regulator of cellular response to low oxygen levels (hypoxia). Under normal oxygen conditions (normoxia), the HIF-1α subunit is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent degradation by the proteasome. In hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.

References

- 1. 4-(DIMETHYLAMINO)BENZONITRILE(1197-19-9) 13C NMR [m.chemicalbook.com]

- 2. Evidence for inhibition of HIF-1α prolyl hydroxylase 3 activity by four biologically active tetraazamacrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. labproinc.com [labproinc.com]

- 4. chembk.com [chembk.com]

- 5. Hypoxia-inducible factor prolyl 4-hydroxylase inhibition in cardiometabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 8. H27473.14 [thermofisher.com]

- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 4-(Aminomethyl)benzonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and applications of 4-(Aminomethyl)benzonitrile hydrochloride. This document is intended to be a valuable resource for professionals in the fields of medicinal chemistry, chemical synthesis, and drug discovery, offering detailed information on this versatile chemical intermediate.

Chemical and Physical Properties

This compound, also known as 4-cyanobenzylamine hydrochloride, is a white to off-white crystalline solid.[1] As a hydrochloride salt, it is more stable and easier to handle than its free base form.[2] It is soluble in water and various organic solvents, a characteristic attributable to its polar functional groups which can participate in hydrogen bonding.[1][2]

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈N₂·HCl | [3][4] |

| Molecular Weight | 168.62 g/mol | [3][4] |

| CAS Number | 15996-76-6 | [3][4] |

| Appearance | White to pale cream crystals or powder | [5][6] |

| Melting Point | 274-279 °C (lit.) | [4] |

| Solubility | Soluble in water | [1] |

| InChI Key | QREZLLYPLRPULF-UHFFFAOYSA-N | [7] |

| SMILES | Cl[H].NCc1ccc(cc1)C#N | [4] |

Molecular Structure and Spectroscopic Data

The molecular structure of this compound consists of a benzene ring substituted with an aminomethyl group (-CH₂NH₃⁺) and a nitrile group (-C≡N) at the para (1,4) positions, with a chloride counter-ion.

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Assignment |

| Aromatic Protons | ~7.50 - 7.80 | m | 4H |

| Aminomethyl Protons (-CH₂NH₃⁺) | ~4.10 | s | 2H |

| Amino Protons (-NH₃⁺) | Broad s | 3H |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |

| Aromatic C-CN | ~112 | Quaternary C |

| Aromatic C-CH₂NH₃⁺ | ~145 | Quaternary C |

| Aromatic CH | ~129, ~133 | CH |

| Nitrile Carbon (-CN) | ~118 | Quaternary C |

| Aminomethyl Carbon (-CH₂NH₃⁺) | ~45 | CH₂ |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the amination of a suitable precursor, such as 4-cyanobenzyl bromide, followed by conversion to the hydrochloride salt. While a specific detailed protocol for this exact compound is not widely published, a general procedure can be inferred from the synthesis of related compounds.

Step 1: Amination of 4-Cyanobenzyl Bromide (Gabriel Synthesis Adaptation)

This method is employed to prevent the formation of over-alkylated byproducts.

-

Reactants: 4-cyanobenzyl bromide, potassium phthalimide, a polar aprotic solvent (e.g., DMF), hydrazine hydrate, and ethanol.

-

Procedure:

-

Suspend potassium phthalimide in DMF.

-

Add a solution of 4-cyanobenzyl bromide in DMF dropwise to the suspension.

-

Heat the reaction mixture (e.g., to 80-100°C) and stir for several hours.

-

After cooling, treat the mixture with hydrazine hydrate and heat to reflux to cleave the phthalimide group, liberating the primary amine.

-

The resulting 4-(aminomethyl)benzonitrile (free base) can then be isolated.

-

Step 2: Formation of the Hydrochloride Salt

-

Reactants: 4-(aminomethyl)benzonitrile (free base), hydrochloric acid (e.g., in an ethereal or alcoholic solution).

-

Procedure:

-

Dissolve the crude 4-(aminomethyl)benzonitrile in a suitable solvent (e.g., ethanol).

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid while stirring.

-

The this compound will precipitate as a solid.

-

Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.[10]

-

Caption: A postulated workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

This compound is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of more complex molecules with potential therapeutic applications.[1][3] Its derivatives have been investigated as inhibitors of key enzymes involved in various cellular signaling pathways.[11][12]

Inhibition of Sos1 in the Ras/Raf/MEK/ERK Signaling Pathway

Derivatives of 4-(Aminomethyl)benzonitrile have been explored as inhibitors of the Son of sevenless homolog 1 (Sos1), a guanine nucleotide exchange factor that activates RAS proteins.[11] By blocking the Sos1-RAS interaction, these compounds can inhibit the downstream Ras/Raf/MEK/ERK (MAPK) signaling cascade, which is a central regulator of cell growth and proliferation and is often dysregulated in cancer.[11]

Caption: Inhibition of the Sos1-RAS interaction by derivatives of 4-(Aminomethyl)benzonitrile.

Inhibition of HIF Prolyl Hydroxylase in the HIF-1 Signaling Pathway

The 4-(Aminomethyl)benzonitrile scaffold has also been used to develop inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase.[11] Under normal oxygen conditions, this enzyme hydroxylates HIF-1α, leading to its degradation. Inhibitors of HIF prolyl hydroxylase stabilize HIF-1α, mimicking a hypoxic response, which can be a therapeutic strategy for conditions like anemia.[11]

Caption: HIF-1 signaling and the role of HIF prolyl hydroxylase inhibitors derived from 4-(Aminomethyl)benzonitrile.

Safety and Handling

This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its bifunctional nature allows for the creation of diverse molecular scaffolds, leading to the development of potent and selective enzyme inhibitors. While detailed experimental data on the compound itself is limited, its utility as a synthetic intermediate is well-established, making it a compound of significant interest to researchers and scientists in the pharmaceutical industry.

References

- 1. chemneo.com [chemneo.com]

- 2. compoundchem.com [compoundchem.com]

- 3. 4-(氨基甲基)苯腈 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. 4-(Aminomethyl)benzonitrile 97 15996-76-6 [sigmaaldrich.com]

- 5. This compound, 97% 25 g | Request for Quote [thermofisher.com]

- 6. H27473.14 [thermofisher.com]

- 7. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 8. benchchem.com [benchchem.com]

- 9. 4-(Aminomethyl)benzonitrile | C8H8N2 | CID 82608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

4-(Aminomethyl)benzonitrile hydrochloride synthesis protocols

An In-depth Technical Guide to the Synthesis of 4-(Aminomethyl)benzonitrile Hydrochloride

This technical guide provides a comprehensive overview of the primary synthesis protocols for this compound, a versatile intermediate in the pharmaceutical and chemical research sectors. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, comparative data, and visual representations of the synthetic pathways.

Core Synthesis Strategies

The synthesis of this compound is principally achieved through a few key pathways, primarily involving the formation of the aminomethyl group on a benzonitrile scaffold. The most common strategies include the direct hydrochlorination of 4-(aminomethyl)benzonitrile, the amination of a halogenated precursor, and the reduction of a nitrile or a related functional group. This guide will detail the following prominent methods:

-

Direct Hydrochlorination of 4-Cyanobenzylamine: A straightforward method involving the treatment of 4-cyanobenzylamine with hydrogen chloride.

-

Gabriel Synthesis from 4-(Bromomethyl)benzonitrile: A classic method for forming primary amines from alkyl halides, adapted for this specific compound.

-

Delépine Reaction from 4-(Bromomethyl)benzonitrile: An alternative to the Gabriel synthesis, utilizing hexamethylenetetramine.

Direct Hydrochlorination of 4-Cyanobenzylamine

This is often the final step in a multi-step synthesis, where the free base, 4-cyanobenzylamine, is converted to its more stable hydrochloride salt.

Experimental Protocol

In a 200 mL four-neck flask equipped with a stirrer, thermometer, gas introduction tube, and reflux condenser, 10.0 g of 4-cyanobenzylamine is dissolved in 90.0 g of ethyl acetate.[1] The reactor is cooled in a water bath while hydrogen chloride gas is slowly introduced into the gas phase of the reactor with stirring.[1] The introduction of hydrogen chloride gas leads to an exothermic reaction and the precipitation of a white solid.[1] After the reaction mixture is cooled to room temperature, the white solid is collected by filtration and dried in a vacuum desiccator to yield this compound.[1]

Quantitative Data

| Starting Material | Reagent | Solvent | Yield | Reference |

| 4-Cyanobenzylamine | Hydrogen Chloride Gas | Ethyl Acetate | 99% | [1] |

Reaction Pathway

Caption: Direct hydrochlorination of 4-cyanobenzylamine.

Synthesis via Gabriel Phthalimide Synthesis

This two-step process begins with the bromination of a suitable precursor, followed by the Gabriel synthesis to introduce the amine functionality. While the provided reference details the synthesis of a methylated analog, 4-(aminomethyl)-3-methylbenzonitrile, the principles are directly applicable.

Experimental Protocol

Step 1: Benzylic Bromination of 3-Methylbenzonitrile

-

Dissolve 3-methylbenzonitrile in anhydrous carbon tetrachloride in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[2]

-

Add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN).[2][3]

-

Heat the mixture to reflux for 3 hours, monitoring the reaction by thin-layer chromatography (TLC).[2]

-

After completion, cool the mixture to room temperature and filter to remove the succinimide byproduct.[3]

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.[2][3]

-

Concentrate the solvent under reduced pressure to yield crude 4-(bromomethyl)-3-methylbenzonitrile, which can be further purified by recrystallization or column chromatography.[2]

Step 2: Gabriel Synthesis

-

Dissolve the 4-(bromomethyl)-3-methylbenzonitrile in anhydrous N,N-dimethylformamide (DMF).[2]

-

Add potassium phthalimide to the solution and stir at room temperature.[2][3]

-

Monitor the reaction until the starting material is consumed (TLC).[3]

-

Pour the reaction mixture into water to precipitate the N-(4-cyano-2-methylbenzyl)phthalimide.[3]

-

Collect the precipitate by filtration.[3]

-

Suspend the phthalimide intermediate in ethanol and add hydrazine hydrate.[2][3]

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the phthalhydrazide byproduct.[2][3]

-

Filter the mixture and concentrate the filtrate under reduced pressure.[2][3]

-

Dissolve the residue in water and basify with an aqueous sodium hydroxide solution.[2]

-

Extract the product with dichloromethane.[2]

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[2]

-

Filter and concentrate the solvent to yield 4-(aminomethyl)-3-methylbenzonitrile.[2]

-

The final product can be converted to its hydrochloride salt as described in the first protocol.

Quantitative Data

Quantitative data for the direct analog is not provided in the search results. The yields for the methylated derivative would serve as an estimate.

Experimental Workflow

Caption: Workflow for the Gabriel synthesis of 4-(aminomethyl)-3-methylbenzonitrile.

Synthesis via Delépine Reaction

This method provides an alternative route from the brominated intermediate to the primary amine.

Experimental Protocol

-

Quaternary Ammonium Salt Formation: Dissolve 4-(bromomethyl)-3-methylbenzonitrile and hexamethylenetetramine (HMTA) in chloroform or ethanol.[3]

-

Stir the mixture to allow the formation of the quaternary ammonium salt.[3]

-

Filter the resulting salt and wash it with the solvent.[3]

-

Hydrolysis: Suspend the quaternary ammonium salt in a mixture of ethanol and concentrated hydrochloric acid.[3]

-

Heat the mixture to reflux for several hours.[3]

-

Cool the reaction mixture and remove the solvent under reduced pressure.[3]

-

Treat the residue with a concentrated sodium hydroxide solution to liberate the free amine.[3]

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).[3]

-

Dry the organic extracts and remove the solvent to obtain 4-(aminomethyl)-3-methylbenzonitrile.[3]

-

The final product can then be converted to its hydrochloride salt.

Quantitative Data

Specific quantitative data for this protocol is not available in the provided search results.

Reaction Pathway

Caption: The Delépine reaction pathway for amine synthesis.

Summary and Comparison of Protocols

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Direct Hydrochlorination | 4-Cyanobenzylamine | HCl gas | High yield, simple procedure | Requires the free amine as a starting material |

| Gabriel Synthesis | 4-(Bromomethyl)benzonitrile | Potassium phthalimide, Hydrazine hydrate | Good for preventing over-alkylation | Multi-step, requires harsh hydrolysis conditions |

| Delépine Reaction | 4-(Bromomethyl)benzonitrile | Hexamethylenetetramine, HCl | Alternative to Gabriel synthesis | Potential for byproduct formation (e.g., Sommelet reaction)[3] |

Conclusion

The synthesis of this compound can be achieved through several reliable methods. The choice of protocol will depend on the available starting materials, desired scale, and purification capabilities. For the final conversion to the hydrochloride salt, the direct hydrochlorination of 4-cyanobenzylamine is a highly efficient method. For the synthesis of the amine itself from a halogenated precursor, both the Gabriel and Delépine reactions offer viable routes, each with its own set of advantages and potential challenges. Researchers should consider the potential for side reactions and optimize purification strategies, such as acid-base extraction or column chromatography, to obtain a high-purity final product.[3]

References

An In-depth Technical Guide to the Solubility of 4-(Aminomethyl)benzonitrile Hydrochloride in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview of the solubility characteristics of 4-(Aminomethyl)benzonitrile hydrochloride (4-ABN·HCl), a key building block in pharmaceutical and chemical synthesis. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation strategies. This document synthesizes physicochemical data, theoretical principles, and practical experimental protocols to offer researchers, scientists, and drug development professionals a thorough understanding of this compound's behavior in various organic media. The analysis reveals that 4-ABN·HCl, as an organic salt, exhibits limited solubility in non-polar solvents and preferential solubility in polar protic and aprotic solvents, governed by its ionic nature and hydrogen bonding capabilities.

Introduction: The Significance of this compound

This compound is a bifunctional molecule featuring a reactive primary amine and a nitrile group on a benzene scaffold. This unique structure makes it a valuable intermediate in the synthesis of a wide array of target molecules, particularly in the development of novel pharmaceuticals and fine chemicals.[1] The efficiency of its use in synthesis, crystallization, and formulation is profoundly dependent on its interaction with and solubility in various solvents.[2] As a hydrochloride salt, its solubility profile is markedly different from its free base form, exhibiting properties typical of an ionic organic compound.[1] This guide aims to elucidate these properties to facilitate its effective application in research and development.

Physicochemical Profile and Its Influence on Solubility

The solubility of a compound is dictated by its molecular structure and physical properties. For 4-ABN·HCl, the key features are the charged aminomethyl group (-CH₂NH₃⁺Cl⁻), the polar nitrile group (-C≡N), and the non-polar aromatic ring.

| Property | Value | Source | Implication for Solubility |

| Molecular Formula | C₈H₉ClN₂ | [3][4] | Indicates the elemental composition. |

| Molecular Weight | 168.62 g/mol | [3][4] | A relatively low molecular weight for a pharmaceutical intermediate. |

| Appearance | Off-white to yellow solid | [3][5] | Standard for many organic salts. |

| Melting Point | 274-279 °C (lit.) | [3][6] | The high melting point is characteristic of an ionic salt, suggesting strong crystal lattice energy that must be overcome by solvent interaction for dissolution to occur. |

| Form | Hydrochloride Salt | [1] | The ionic nature imparted by the HCl salt is the dominant factor governing solubility. It drastically increases aqueous solubility compared to the free base and favors polar solvents capable of solvating ions.[1] |

The structure of 4-ABN·HCl presents a classic case of competing solubility drivers. The ionic hydrochloride head is strongly hydrophilic, seeking interaction with polar solvents. Conversely, the benzene ring is hydrophobic, favoring non-polar environments. The polar nitrile group further contributes to interactions with polar solvents. The overall solubility in a given solvent is determined by the balance of these forces and the solvent's ability to overcome the compound's crystal lattice energy.

Theoretical Framework: Predicting Solubility

The age-old principle of "like dissolves like" provides a foundational understanding.[7] Polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents. As an ionic salt, 4-ABN·HCl is highly polar.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are excellent candidates for dissolving 4-ABN·HCl. Their ability to form hydrogen bonds and their high dielectric constants allow them to effectively solvate both the ammonium cation (R-NH₃⁺) and the chloride anion (Cl⁻), breaking down the crystal lattice.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess high dipole moments and can solvate cations well, but are less effective at solvating anions compared to protic solvents. However, they are still generally effective solvents for organic salts.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack the polarity needed to overcome the strong ionic and hydrogen bonding forces within the 4-ABN·HCl crystal lattice. Consequently, solubility is expected to be very low.

The interplay between the compound's structure and solvent properties can be visualized as follows:

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively published in peer-reviewed literature. However, qualitative data from chemical suppliers and databases provide valuable guidance.

| Solvent Class | Solvent | Qualitative Solubility | Rationale |

| Polar Protic | Water | Slightly Soluble | [3] Strong ionic solvation and hydrogen bonding are favorable, but the hydrophobic benzene ring limits high solubility. |

| Methanol (MeOH) | Slightly Soluble | [3] Similar to water, its polarity and H-bonding capabilities allow for dissolution. | |

| Ethanol (EtOH) | Sparingly Soluble | As alkyl chain length increases, polarity decreases, slightly reducing its solvating power for salts compared to methanol. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [3] High polarity effectively solvates the cation, making it a useful solvent for reactions and NMR. |

| N,N-Dimethylformamide (DMF) | Likely Soluble | Similar polarity to DMSO, expected to be a reasonably good solvent. | |

| Acetonitrile (MeCN) | Sparingly Soluble | Less polar than DMSO or DMF, resulting in lower solvating power for ionic species. | |

| Non-Polar | Toluene | Insoluble | Lacks the polarity to overcome the crystal lattice energy of the salt. |

| Hexane | Insoluble | [7] A classic non-polar solvent, incapable of dissolving ionic compounds. | |

| Chlorinated | Dichloromethane (DCM) | Insoluble | While moderately polar, its inability to hydrogen bond and lower dielectric constant make it a poor solvent for this salt. |

Note: "Slightly Soluble" is generally defined in pharmacopeial terms, often corresponding to a range of 10-33 mg/mL. Specific values can vary with temperature and purity.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

To obtain precise, quantitative solubility data, the isothermal shake-flask method is the gold standard.[8] It is a reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.[9]

Principle

An excess amount of the solid compound is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the saturated solution.[10][9] The saturated solution is then separated from the solid and its concentration is measured.

Methodology

-

Preparation: Add an excess of this compound to a series of vials containing a known volume of the selected organic solvent (e.g., 2 mL). The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typical for organic salts to ensure the dissolution process is complete.[8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 24 hours to allow the excess solid to sediment.[10]

-

Sampling: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic solid particles.

-

Quantification:

-

Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of an analytical instrument.

-

Analyze the concentration of 4-ABN·HCl using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.

-

Construct a calibration curve using standards of known concentration to accurately determine the concentration of the sample.

-

-

Calculation: Calculate the solubility (e.g., in mg/mL) by accounting for the dilution factor used during sample preparation. The experiment should be performed in triplicate to ensure reproducibility.[10]

Conclusion and Practical Recommendations

This compound is an ionic organic salt whose solubility is governed by its polar nature.

-

For Synthesis: Polar aprotic solvents like DMSO are often the best choice for creating a homogeneous reaction medium.

-

For Purification: Recrystallization may be achieved by dissolving the compound in a minimal amount of a hot polar solvent (like methanol or a water/alcohol mixture) and then cooling or adding a non-polar anti-solvent to induce precipitation.

-

For Analysis: For techniques like NMR, deuterated DMSO (DMSO-d₆) or deuterated methanol (CD₃OD) are suitable choices.

The provided experimental protocol offers a robust framework for researchers to determine precise solubility values in specific solvent systems, enabling rational solvent selection and process optimization in the laboratory and beyond.

References

- 1. CAS 15996-76-6: this compound [cymitquimica.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. chembk.com [chembk.com]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Sigma Aldrich this compound 25 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 7. chem.ws [chem.ws]

- 8. enamine.net [enamine.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Stability and Storage of 4-(Aminomethyl)benzonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(Aminomethyl)benzonitrile hydrochloride. The information presented herein is crucial for ensuring the integrity and reliability of this compound in research and development settings. This document outlines the known stability profile, potential degradation pathways, and detailed experimental protocols for stability assessment, based on established scientific principles and regulatory guidelines.

Core Stability and Storage Summary

This compound is a solid, off-white to yellow powder. Proper storage is essential to maintain its chemical purity and prevent degradation. The key storage recommendations are summarized below.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Cool and dry place; Room temperature. For solutions: -20°C for short-term (up to 1 month), -80°C for long-term (up to 6 months)[1]. | To minimize thermal degradation and potential chemical reactions. Colder temperatures slow down the degradation of solutions. |

| Atmosphere | Store in a tightly closed container[2][3]. Some sources recommend storage under an inert atmosphere (e.g., argon)[3]. | The compound is hygroscopic and may react with atmospheric moisture and carbon dioxide. An inert atmosphere prevents oxidation. |

| Light | Protect from light. | To prevent photolytic degradation. |

| Incompatible Materials | Store away from strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents[4]. | To avoid chemical reactions that could degrade the compound. |

Potential Degradation Pathways

While specific degradation kinetics for this compound are not extensively published, its chemical structure, featuring a primary amine, a nitrile group, and a benzene ring, suggests several potential degradation pathways under stress conditions.

dot graph DegradationPathways { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

main [label="4-(Aminomethyl)benzonitrile\nHydrochloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hydrolysis [label="Hydrolysis\n(Acidic/Basic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; oxidation [label="Oxidation", fillcolor="#FBBC05", fontcolor="#202124"]; photodegradation [label="Photodegradation", fillcolor="#34A853", fontcolor="#FFFFFF"];

amide [label="4-(Aminomethyl)benzamide"]; acid [label="4-(Aminomethyl)benzoic acid"]; imine [label="Corresponding Imine"]; aldehyde [label="4-Cyanobenzaldehyde"];

main -> hydrolysis [label="H₂O, H⁺/OH⁻"]; hydrolysis -> amide [label="Partial"]; amide -> acid [label="Complete"]; main -> oxidation [label="[O]"]; oxidation -> imine; imine -> aldehyde; main -> photodegradation [label="hν (UV light)"]; photodegradation -> "Radical species & subsequent products"; } Figure 1: Potential Degradation Pathways for this compound. This diagram illustrates the likely chemical transformations the molecule may undergo when subjected to hydrolytic, oxidative, or photolytic stress.

Hydrolytic Degradation

The nitrile group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures. This can proceed in two stages:

-

Partial Hydrolysis: Conversion of the nitrile to an amide, yielding 4-(aminomethyl)benzamide.

-

Complete Hydrolysis: Further hydrolysis of the amide to a carboxylic acid, resulting in 4-(aminomethyl)benzoic acid.

Oxidative Degradation

The primary aminomethyl group (-CH₂NH₂) is prone to oxidation. Oxidizing agents can lead to the formation of the corresponding imine, which can be further hydrolyzed to an aldehyde (4-cyanobenzaldehyde) and ammonia.

Photolytic Degradation

Aromatic compounds, particularly those with activating groups, can be sensitive to UV light. Photodegradation may involve the formation of radical species, leading to a complex mixture of degradation products.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, forced degradation studies are recommended. These studies expose the compound to stress conditions to identify potential degradation products and establish degradation pathways. The following are detailed methodologies for key experiments.

General Workflow for Forced Degradation Studies

Hydrolytic Stability

Objective: To determine the rate and extent of degradation in acidic, basic, and neutral aqueous solutions.

Methodology:

-

Prepare stock solutions of this compound in water, 0.1 N HCl, and 0.1 N NaOH.

-

Aliquot the solutions into sealed vials.

-

Incubate the vials at a controlled elevated temperature (e.g., 60-80°C).

-

At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw samples.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples using a validated stability-indicating HPLC method to quantify the parent compound and any degradation products.

Oxidative Stability

Objective: To assess the susceptibility of the compound to oxidation.

Methodology:

-

Prepare a solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

-

Add an oxidizing agent, such as 3% hydrogen peroxide.

-

Store the solution at room temperature, protected from light.

-

At specified time intervals, withdraw samples.

-

Analyze the samples by HPLC to monitor the decrease in the parent compound and the formation of oxidation products.

Photostability

Objective: To evaluate the impact of light exposure on the stability of the compound in both solid and solution states.

Methodology (as per ICH Q1B guidelines):

-

For solid-state testing, spread a thin layer of the compound in a suitable container.

-

For solution-state testing, prepare a solution in a photochemically inert and transparent container.

-

Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A dark control sample should be stored under the same conditions but protected from light.

-

After the exposure period, analyze both the exposed and control samples by HPLC.

Thermal Stability

Objective: To investigate the effect of high temperature on the solid compound.

Methodology:

-

Place a known amount of solid this compound in a vial.

-

Store the vial in a controlled temperature oven at an elevated temperature (e.g., 80°C).

-

At specified time intervals, remove samples.

-

Dissolve the samples in a suitable solvent and analyze by HPLC.

Data Presentation for Stability Studies

The results from the forced degradation studies should be summarized in a clear and comparative format.

Table 2: Illustrative Summary of Forced Degradation Results

| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Illustrative) | Major Degradation Products (Predicted) |

| Acidic Hydrolysis | 0.1 N HCl | 24 h | 80°C | 15% | 4-(Aminomethyl)benzamide, 4-(Aminomethyl)benzoic acid |

| Basic Hydrolysis | 0.1 N NaOH | 24 h | 80°C | 25% | 4-(Aminomethyl)benzamide, 4-(Aminomethyl)benzoic acid |

| Oxidation | 3% H₂O₂ | 24 h | RT | 10% | 4-Cyanobenzaldehyde |

| Thermal (Solid) | - | 48 h | 80°C | <5% | - |

| Photolytic (Solid) | ICH Q1B | - | RT | 8% | Various photoproducts |

Note: The "% Degradation" values are illustrative and would need to be determined experimentally.

Conclusion

This compound is a stable compound when stored under the recommended conditions of a cool, dry, and dark environment in a tightly sealed container. It is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic stress. For researchers, scientists, and drug development professionals, adherence to proper storage and handling guidelines is paramount to ensure the quality and integrity of this compound. The experimental protocols provided in this guide offer a framework for conducting thorough stability assessments to further characterize its degradation profile.

References

An In-depth Technical Guide to 4-(Aminomethyl)benzonitrile Hydrochloride: Safety, Handling, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Aminomethyl)benzonitrile hydrochloride, a versatile building block in medicinal chemistry and organic synthesis. This document details its safety profile, handling procedures, and its application in the synthesis of pharmacologically active compounds, offering valuable information for researchers and professionals in drug discovery and development.

Safety and Hazard Information

This compound is a chemical that requires careful handling due to its potential health hazards. The following sections summarize the key safety information derived from Safety Data Sheets (SDS).

Hazard Identification

The compound is classified as harmful and an irritant. The primary hazards are summarized in the table below.

| Hazard Class | Hazard Statement |

| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed |

| Acute toxicity, dermal (Category 4) | H312: Harmful in contact with skin |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation |

| Acute toxicity, inhalation (Category 4) | H332: Harmful if inhaled |

| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |

Precautionary statements highlight the need to avoid breathing dust, wash skin thoroughly after handling, and wear appropriate personal protective equipment.[1][2][3]

First Aid Measures

In case of exposure, the following first aid measures should be taken:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1] |

| Skin Contact | Immediately take off contaminated clothing. Wash off with soap and plenty of water. Seek medical attention if irritation occurs.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a poison control center or doctor immediately.[1] |

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its proper handling and use in experimental settings.

| Property | Value |

| Molecular Formula | C₈H₉ClN₂ |

| Molecular Weight | 168.62 g/mol |

| Appearance | White to off-white or yellow solid/powder/crystal |

| Melting Point | 274-279 °C (lit.)[3][4][5] |

| Boiling Point | 275.4 °C at 760 mmHg |

| Solubility | Soluble in water. Soluble in DMSO and Methanol (slightly).[4] |

| Storage Conditions | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Inert atmosphere, Room Temperature.[1][4] |

Handling and Storage

Proper handling and storage procedures are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Safe Handling

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection (safety glasses with side-shields or goggles), and a face shield.[1][3] Use a NIOSH-approved respirator or dust mask.

-

Ventilation: Handle in a well-ventilated place or under a chemical fume hood.[1]

-

Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2]

-

Spill Management: For minor spills, use dry clean-up procedures and avoid generating dust. Collect the material in a suitable, labeled container for disposal. For major spills, alert emergency services and control personal contact by wearing protective clothing. Prevent spillage from entering drains or water courses.[2]

Storage Recommendations

-

Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1]

-

Protect from environmental extremes and physical damage.

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

For long-term storage of solutions, it is recommended to store at -20°C for up to one month or -80°C for up to six months in sealed containers, away from moisture.

Experimental Applications and Protocols

This compound serves as a key intermediate in the synthesis of various biologically active molecules. Its primary amine and nitrile functional groups allow for diverse chemical modifications.

Role in the Synthesis of Enzyme Inhibitors

This compound is a valuable building block for the synthesis of inhibitors targeting enzymes involved in major signaling pathways, such as:

-

Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Inhibitors: Derivatives of 4-(aminomethyl)benzonitrile are being investigated for their ability to inhibit HIF prolyl hydroxylases, enzymes that regulate the stability of the HIF-α transcription factor. By inhibiting these enzymes, HIF-α is stabilized, leading to the activation of genes involved in erythropoiesis and angiogenesis, which has therapeutic potential for anemia and ischemic diseases.

-

Son of Sevenless (SOS1) Inhibitors: SOS1 is a guanine nucleotide exchange factor that activates RAS proteins, which are frequently mutated in various cancers. 4-(Aminomethyl)benzonitrile can be incorporated into the structure of SOS1 inhibitors to disrupt the SOS1-RAS interaction, representing a promising strategy for treating RAS-driven tumors.[6]

Representative Experimental Protocol: Amide Coupling

The following is a general protocol for the amide coupling of this compound with a carboxylic acid, a common reaction in the synthesis of the aforementioned inhibitors.

Objective: To synthesize an N-acylated derivative of 4-(aminomethyl)benzonitrile.

Materials:

-

This compound

-

Carboxylic acid of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Hydroxybenzotriazole (HOBt) (optional, catalytic amount)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous acetonitrile (MeCN) or dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous MeCN, add EDC (1.0 - 1.2 eq), DMAP (1.0 eq), and a catalytic amount of HOBt (0.1 eq).[7]

-

Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve this compound (1.0 eq) in anhydrous MeCN and add DIPEA or TEA (2.0 - 2.2 eq) to neutralize the hydrochloride and free the amine.

-

Add the free amine solution to the activated carboxylic acid mixture.

-

Stir the resulting reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the desired amide derivative.

Signaling Pathways and Logical Workflows

Visual representations of the biological context and handling procedures can aid in understanding the significance and safe use of this compound.

Signaling Pathways

Derivatives of this compound are being explored as inhibitors of key signaling pathways implicated in cancer and other diseases.

Caption: Simplified HIF-1 signaling pathway under normoxic and hypoxic conditions, illustrating the action of PHD inhibitors.

Caption: The Ras/MAPK signaling pathway and the inhibitory action of SOS1 inhibitors on the activation of RAS.

Experimental and Safety Workflow

A logical workflow for handling and using this compound in a research setting is crucial for ensuring safety and experimental success.

Caption: A logical workflow for the safe handling and use of this compound in a laboratory setting.

References

- 1. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Hypoxia-Inducible Factor–Prolyl Hydroxyl Domain Inhibitors: From Theoretical Superiority to Clinical Noninferiority Compared with Current ESAs? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pnas.org [pnas.org]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Aminomethyl)benzonitrile Hydrochloride: Physicochemical Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 4-(Aminomethyl)benzonitrile hydrochloride. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and insights into its potential biological relevance based on current scientific literature.

Core Physicochemical Characteristics

This compound, also known as 4-cyanobenzylamine hydrochloride, is a versatile building block in medicinal chemistry.[1] Its structure, featuring a reactive aminomethyl group and a cyano-substituted benzene ring, makes it a valuable starting material for the synthesis of a diverse range of biologically active molecules.[1]

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | References |

| Molecular Formula | C₈H₉ClN₂ | [2] |

| Molecular Weight | 168.62 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 274-279 °C | [3] |

| Solubility | Soluble in water | [1] |

| CAS Number | 15996-76-6 | [2] |

Experimental Protocols

This section details the methodologies for the synthesis, purification, and characterization of this compound and related compounds.

Synthesis of this compound

While a specific, validated protocol for the direct synthesis of this compound is not extensively detailed in readily available literature, a reliable synthesis can be adapted from the well-established procedures for its analogue, 4-(Aminomethyl)-3-methylbenzonitrile. A common and effective approach involves a two-step process: benzylic bromination followed by a Gabriel synthesis.

Step 1: Benzylic Bromination of 4-Methylbenzonitrile

This initial step introduces a bromine atom at the benzylic position, creating a reactive intermediate for subsequent amination.

-

Materials: 4-Methylbenzonitrile, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄), Water, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

Dissolve 4-methylbenzonitrile in anhydrous CCl₄ in a round-bottom flask equipped with a reflux condenser.

-

Add NBS and a catalytic amount of AIBN to the solution.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(bromomethyl)benzonitrile. This intermediate can often be used in the next step without further purification.[4]

-

Step 2: Gabriel Synthesis of 4-(Aminomethyl)benzonitrile

The Gabriel synthesis is a robust method for converting the benzylic bromide to the primary amine, minimizing the formation of over-alkylated byproducts.[4]

-

Materials: 4-(Bromomethyl)benzonitrile, Potassium phthalimide, Anhydrous N,N-Dimethylformamide (DMF), Hydrazine hydrate, Ethanol, Concentrated Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Dichloromethane.

-

Procedure:

-

Dissolve 4-(bromomethyl)benzonitrile in anhydrous DMF.

-

Add potassium phthalimide and stir the mixture at room temperature overnight.[4]

-

Pour the reaction mixture into water to precipitate the N-(4-cyanobenzyl)phthalimide intermediate. Collect the solid by filtration and wash with water.[4]

-

Suspend the dried phthalimide intermediate in ethanol and add hydrazine hydrate. Heat the mixture to reflux for several hours.[4]

-

Cool the reaction mixture and acidify with concentrated HCl to precipitate the phthalhydrazide byproduct. Filter to remove the precipitate.[4]

-

Concentrate the filtrate under reduced pressure. Dissolve the residue in water and basify with NaOH solution.[4]

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-(aminomethyl)benzonitrile.[4]

-

Formation of the Hydrochloride Salt:

To obtain the stable hydrochloride salt, dissolve the free amine in a suitable solvent (e.g., diethyl ether or isopropanol) and treat with a solution of HCl in the same solvent. The resulting precipitate of this compound can be collected by filtration.[5]

Purification by Recrystallization

Recrystallization is a standard technique to purify the final solid product.

-

General Protocol:

-

Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at room or lower temperatures.[6] A solvent pair can also be effective.[7]

-

Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.[6]

-

Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration.[8]

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature to promote the formation of pure crystals.[6] Further cooling in an ice bath can increase the yield.

-

Collection: Collect the crystals by suction filtration.[6]

-

Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.[6]

-

Drying: Dry the purified crystals under vacuum.

-

Analytical and Spectroscopic Characterization

The structure and purity of this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.

-

Predicted Chemical Shifts (in CDCl₃ for the free amine):

-

Aromatic Protons: ~7.3-7.6 ppm (multiplet, 4H)

-

Aminomethyl Protons (-CH₂NH₂): ~3.9 ppm (singlet, 2H)

-

Amino Protons (-NH₂): ~1.6 ppm (broad singlet, 2H)[9]

-

-

-

¹³C NMR Spectroscopy:

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.[12][13]

-

Expected Characteristic Peaks:

-

N-H Stretch (primary amine salt): Broad absorption in the 2800-3200 cm⁻¹ region.

-

C≡N Stretch (nitrile): Strong, sharp absorption around 2230 cm⁻¹.

-

C=C Stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.[12]

-

Mass Spectrometry (MS):

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common method for analysis.[12]

-

Expected Fragmentation:

Biological Significance and Signaling Pathways

While direct studies on the biological activity of this compound are limited, its structural motifs are present in numerous pharmacologically active compounds, particularly inhibitors of key signaling pathways implicated in cancer and other diseases. The following sections describe the potential involvement of this chemical scaffold in two critical cellular signaling cascades, based on research conducted on its derivatives.

Hypoxia-Inducible Factor (HIF-1) Signaling Pathway

The HIF-1 signaling pathway is a master regulator of the cellular response to low oxygen levels (hypoxia) and plays a crucial role in tumor progression and angiogenesis.[17] Under normoxic conditions, the HIF-1α subunit is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its ubiquitination and proteasomal degradation.[18][19] In hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and activate the transcription of genes involved in cell survival and adaptation.[18]

Derivatives of 4-(aminomethyl)benzonitrile have been investigated as inhibitors of PHD, leading to the stabilization of HIF-1α.[20][21] This mechanism of action is of therapeutic interest for conditions such as anemia and ischemia.[22]

Caption: HIF-1 signaling pathway and the potential role of this compound derivatives.

An in vitro assay to assess the stabilization of HIF-1α would typically involve treating cells (e.g., HEK293 or cancer cell lines) with the test compound and then measuring the levels of HIF-1α protein by Western blotting or using a reporter gene assay.[23][24]

Ras/Raf/MEK/ERK (MAPK) Signaling Pathway

The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[25][26] Aberrant activation of this pathway, often due to mutations in Ras or B-Raf, is a hallmark of many cancers.[25] The guanine nucleotide exchange factor Son of sevenless (SOS1) is a key activator of Ras.[27]

4-(Aminomethyl)benzonitrile serves as a core scaffold for the development of inhibitors that target the interaction between Ras and SOS1, thereby preventing the activation of the downstream signaling cascade.[28][29]

References

- 1. CAS 15996-76-6: this compound [cymitquimica.com]

- 2. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 3. 4-(Aminomethyl)benzonitrile 97 15996-76-6 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. benchchem.com [benchchem.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. benchchem.com [benchchem.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. benchchem.com [benchchem.com]

- 13. rsc.org [rsc.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. Action Sites and Clinical Application of HIF-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Stabilization of Hypoxia-inducible Factor-1α Protein in Hypoxia Occurs Independently of Mitochondrial Reactive Oxygen Species Production - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Hypoxia-inducible Factor-1α Stabilization in Nonhypoxic Conditions: Role of Oxidation and Intracellular Ascorbate Depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A novel benzimidazole analogue inhibits the hypoxia-inducible factor (HIF)-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Therapeutic targeting of the HIF oxygen-sensing pathway: Lessons learned from clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Real-Time Imaging of HIF-1α Stabilization and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Identification of chemical compounds that induce HIF-1alpha activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 26. m.youtube.com [m.youtube.com]

- 27. mdpi.com [mdpi.com]

- 28. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR-ABL-Positive Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of 4-(Aminomethyl)benzonitrile Hydrochloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of derivatives of 4-(aminomethyl)benzonitrile hydrochloride, with a primary focus on analogs of 4-(aminomethyl)-3-methylbenzonitrile. These compounds have emerged as promising modulators of critical cellular signaling pathways, demonstrating significant potential in therapeutic areas such as oncology and ischemia-related diseases. This document details their inhibitory activities against two key protein targets: Son of sevenless homolog 1 (Sos1) and Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs). Herein, we present a summary of their biological activities, detailed experimental protocols for their evaluation, and visual representations of the involved signaling pathways and experimental workflows to facilitate a deeper understanding of their structure-activity relationships and therapeutic potential.

Core Mechanisms of Action

Derivatives of 4-(aminomethyl)benzonitrile have been primarily investigated for their potent inhibitory effects on two distinct classes of enzymes: guanine nucleotide exchange factors (GEFs) and prolyl hydroxylases. These targeted actions disrupt key signaling cascades implicated in cancer cell proliferation and the cellular response to hypoxia.

Inhibition of Son of sevenless homolog 1 (Sos1)

Sos1 is a crucial guanine nucleotide exchange factor that activates RAS proteins by facilitating the exchange of GDP for GTP. Constitutive activation of the RAS signaling pathway, often due to mutations in RAS genes, is a major driver in numerous human cancers. Derivatives of 4-(aminomethyl)-3-methylbenzonitrile have been identified as potent inhibitors of the Sos1-KRAS interaction, thereby preventing the activation of downstream effector pathways like the MAPK/ERK cascade, which is critical for cell proliferation and survival.[1]

Caption: Sos1-mediated RAS activation pathway and the inhibitory action of 4-(aminomethyl)benzonitrile derivatives.

Inhibition of HIF Prolyl Hydroxylases (PHDs)

Hypoxia-Inducible Factor (HIF) is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia). The stability of the HIF-α subunit is regulated by a class of enzymes known as HIF prolyl hydroxylases (PHDs). Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. By inhibiting PHDs, 4-(aminomethyl)benzonitrile derivatives prevent the degradation of HIF-α. The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of genes involved in erythropoiesis, angiogenesis, and cell survival. This mechanism holds therapeutic promise for conditions such as anemia and ischemic diseases.

Caption: Regulation of HIF-1α stability and the mechanism of action of HIF prolyl hydroxylase inhibitors.

Quantitative Data on Biological Activity

While specific IC50 values for compounds directly derived from this compound are not widely published, the patent literature (WO/2022/251193) and related research on 4-(aminomethyl)-3-methylbenzonitrile derivatives provide valuable insights into their potency as Sos1 inhibitors.[1] The following tables summarize the inhibitory activities of representative compounds.

Table 1: Inhibitory Activity of Sos1 Inhibitors

| Compound Name/ID | Target | Assay Type | IC50 (nM) | Reference |